tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of a formyl group and a carboxylate ester further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The formyl and carboxylate groups are then introduced through subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Conversion to tert-Butyl 7-carboxy-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Formation of tert-Butyl 7-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also influence the compound’s ability to interact with biological macromolecules, thereby modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and carboxylate groups. This combination of functional groups and the spirocyclic core provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPMRWMURVFQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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